N-(6-Oxocyclohex-1-en-1-yl)acetamide
Description
Properties
CAS No. |
5908-28-1 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(6-oxocyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h4H,2-3,5H2,1H3,(H,9,10) |
InChI Key |
NFDPSTMPHJWFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
Cyclohexenone vs. Aromatic Substituents: The target compound’s cyclohexenone ring confers conformational constraints absent in linear aryl acetamides (e.g., benzothiazole derivatives in ). This may influence solubility and metabolic stability. Diphenyl-substituted analogs (e.g., ) exhibit increased hydrophobicity (logP ~3.5 estimated) compared to the target compound (logP ~0.9 predicted), affecting membrane permeability .
Functional Group Diversity: Triazole-containing acetamides (e.g., ) show enhanced hydrogen-bonding capacity and antimicrobial activity due to the triazole’s polarity and nitrogen-rich structure. Thiadiazole derivatives (e.g., MSH in ) demonstrate metabolic instability due to the reactive sulfhydryl group, unlike the stable cyclohexenone core.
Key Findings:
- Synthetic Routes : The target compound’s synthesis is likely distinct from copper-catalyzed cycloadditions (used for triazole acetamides in ) or metabolic pathways (e.g., thiadiazole derivatives in ). A plausible route involves amidation of 6-oxocyclohex-1-en-1-amine with acetyl chloride.
- Spectroscopic Signatures: The acetamide C=O stretch (~1670–1680 cm⁻¹ in IR) is consistent across analogs . Cyclohexenone’s conjugated C=O may show a downfield shift in ¹³C NMR (~200–210 ppm), differing from aryl ketones (~190 ppm) .
Key Insights:
- Antimicrobial Potential: The target compound’s bioactivity is unreported, but cyclohexenone’s rigidity may enhance target binding compared to flexible N,N-di-oxalamides .
- Metabolic Stability: Thiadiazole acetamides (e.g., MSH) undergo rapid glutathione conjugation , whereas the target’s cyclohexenone ring may resist such modifications.
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